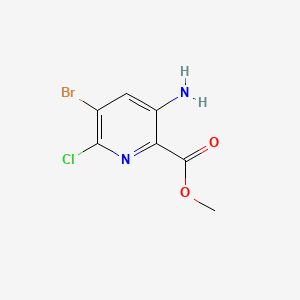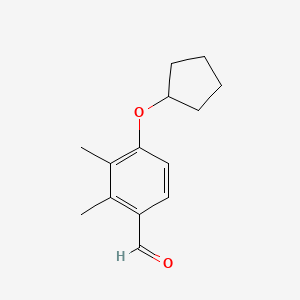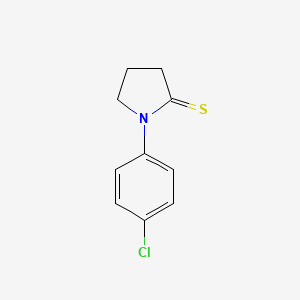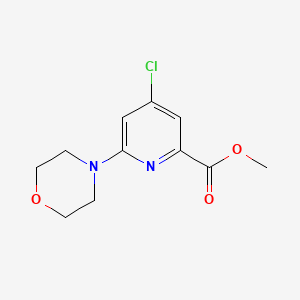![molecular formula C20H17ClN4O2 B13932824 ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate](/img/structure/B13932824.png)
ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of the imidazo[1,2-a]pyridine and imidazole rings in its structure makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of a catalyst like piperidine, followed by reactions with various hydrazines to form the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures, such as spectroscopy and chromatography, are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
Ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Propriétés
Formule moléculaire |
C20H17ClN4O2 |
|---|---|
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
ethyl 1-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]imidazole-2-carboxylate |
InChI |
InChI=1S/C20H17ClN4O2/c1-2-27-20(26)19-22-10-12-24(19)13-16-18(14-6-8-15(21)9-7-14)23-17-5-3-4-11-25(16)17/h3-12H,2,13H2,1H3 |
Clé InChI |
AVLNOQBBFJNPFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=CN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13932793.png)

![Benzyl 6-fluoro-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13932800.png)



